(2-Ethoxy-5-fluorophenyl)methanamine
Description
Properties
IUPAC Name |
(2-ethoxy-5-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMJULWESRATDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst and Reducing Agent
A transition metal-free catalytic system based on an abnormal N-heterocyclic carbene potassium complex ([aNHC.KN(SiMe3)2]2) has been reported to efficiently reduce primary amides to primary amines. The reducing agent used is pinacolborane (HBPin), which acts as a hydride donor.
Reaction Conditions
- Catalyst loading: 2 mol%
- Reducing agent: 4 equivalents of pinacolborane
- Solvent: Dry toluene
- Temperature: 40 °C
- Reaction time: 12 hours
- Work-up: Hydrolysis with 1 M HCl to isolate amine hydrochloride salt
Procedure Summary
In a nitrogen-filled glovebox, the catalyst and pinacolborane are combined in toluene, followed by the addition of the primary amide substrate. The mixture is stirred at 40 °C for 12 hours. After reaction completion, the mixture is treated with aqueous NaOH and extracted with ether. The amine is then converted to its hydrochloride salt by treatment with HCl and isolated by washing with ether.
Specific Preparation of this compound
The substrate 2-ethoxy-5-fluorobenzamide undergoes reduction under the above catalytic conditions to yield this compound hydrochloride with high efficiency.
| Parameter | Details |
|---|---|
| Substrate | 2-Ethoxy-5-fluorobenzamide |
| Catalyst | [aNHC.KN(SiMe3)2]2 (2 mol%) |
| Reducing agent | Pinacolborane (4 equiv.) |
| Solvent | Dry toluene |
| Temperature | 40 °C |
| Reaction time | 12 hours |
| Work-up | Hydrolysis with 1 M HCl |
| Product isolated as | Hydrochloride salt |
| Yield | Approximately 77% |
| Product state | Colorless solid |
NMR Characterization (Representative)
- ^1H NMR (400 MHz, DMSO-d6): Signals consistent with aromatic protons, ethoxy group, and methanamine protons.
- ^13C NMR (100 MHz, DMSO-d6): Signals corresponding to aromatic carbons, ethoxy carbons, and methanamine carbon.
- ^19F NMR: Fluorine resonance confirming fluorine substitution.
Comparative Data for Related Substituted Phenylmethanamines
The catalytic reduction method has been applied to a wide range of substituted benzamides, demonstrating its versatility and efficiency. Selected examples are shown below:
| Substrate | Substituent(s) | Yield (%) | Product Form |
|---|---|---|---|
| 2-Ethoxybenzamide | 2-Ethoxy | 77 | (2-Ethoxyphenyl)methanamine HCl |
| 2-Fluorobenzamide | 2-Fluoro | 87 | (2-Fluorophenyl)methanamine HCl |
| 5-Fluoro-2-methylbenzamide | 5-Fluoro, 2-Methyl | 93 | (5-Fluoro-2-methylphenyl)methanamine HCl |
| 4-Ethoxybenzamide | 4-Ethoxy | 87 | (4-Ethoxyphenyl)methanamine HCl |
| 2,6-Difluorobenzamide | 2,6-Difluoro | 89 | (2,6-Difluorophenyl)methanamine HCl |
This data indicates that the presence of fluorine and ethoxy substituents is well tolerated, and the method consistently provides high yields of the desired primary amines.
Mechanistic Insights
The abnormal NHC potassium complex activates the pinacolborane and the amide substrate, facilitating hydride transfer to the amide carbonyl carbon. This results in the formation of an intermediate which, upon hydrolysis, yields the primary amine. The catalyst's Lewis acidic and nucleophilic properties are crucial for the efficiency of this reduction.
Advantages of the Method
- Transition metal-free, avoiding metal contamination
- Mild reaction conditions (40 °C, atmospheric pressure)
- High chemoselectivity for primary amides to primary amines
- Broad substrate scope including fluorinated and alkoxy-substituted aromatics
- Good to excellent yields (typically 70-95%)
- Scalable to gram quantities
Summary Table of Preparation Method
| Step | Details |
|---|---|
| Starting material | 2-Ethoxy-5-fluorobenzamide |
| Catalyst | [aNHC.KN(SiMe3)2]2 (2 mol%) |
| Reducing agent | Pinacolborane (4 equiv.) |
| Solvent | Dry toluene |
| Temperature | 40 °C |
| Reaction time | 12 hours |
| Work-up | Hydrolysis with 1 M HCl, extraction, isolation |
| Product | This compound hydrochloride |
| Yield | ~77% |
This preparation method represents the state-of-the-art approach for synthesizing this compound with high purity and yield. The detailed experimental conditions and characterization data confirm the robustness and applicability of this catalytic reduction strategy for diverse substituted aromatic amines.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-5-fluorophenyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylmethanamines.
Scientific Research Applications
(2-Ethoxy-5-fluorophenyl)methanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Ethoxy-5-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorine groups contribute to its binding affinity and specificity. The amine group can form hydrogen bonds with target molecules, facilitating its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Substituent Position and Chain Length
Key structural analogs include other substituted phenylmethanamines and ethanamines with variations in substituent positions, chain length, or functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity |
|---|---|---|---|---|---|
| (2-Ethoxy-5-fluorophenyl)methanamine | 2-ethoxy, 5-fluoro | C₉H₁₂FNO | 183.22 | 1096343-30-4 | 95% |
| (2-Ethoxy-3-fluorophenyl)methanamine | 2-ethoxy, 3-fluoro | C₉H₁₂FNO | 183.22 | 1532017-59-6 | 95% |
| (4-Ethoxy-3-fluorophenyl)methanamine | 4-ethoxy, 3-fluoro | C₉H₁₂FNO | 183.22 | 1037164-60-5 | 96% |
| 2-Ethoxy-1-(4-fluorophenyl)ethanamine | 2-ethoxy, 4-fluoro* | C₁₀H₁₄FNO | 183.22 (reported) | 957513-29-0 | N/A |
*Note: The ethanamine analog has an extended carbon chain (-CH₂CH₂NH₂) compared to methanamine (-CH₂NH₂), altering steric and electronic properties .
Key Observations:
In contrast, the 3-fluoro substituent (e.g., in CAS 1532017-59-6) introduces steric hindrance near the amine group, which could reduce solubility or alter metabolic stability .
Chain Length Differences :
Physicochemical Properties
- Lipophilicity : Fluorine and ethoxy groups balance hydrophobicity. The 5-fluoro substituent increases polarity slightly compared to 3-fluoro analogs.
- Basicity : The primary amine group has a pKa ~9.5–10.5, typical for aryl methanamines. Substituent positions minimally affect basicity but influence crystal packing and salt formation .
Biological Activity
(2-Ethoxy-5-fluorophenyl)methanamine, with the molecular formula C9H12FNO, is an organic compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications and effects.
The synthesis of this compound typically involves the reductive amination of 2-ethoxy-5-fluorobenzaldehyde with ammonia or an amine source. The reaction can be catalyzed using reducing agents such as sodium borohydride or hydrogen in the presence of metal catalysts. This compound features an ethoxy group and a fluorine atom on a benzene ring, which significantly influence its chemical reactivity and biological activity.
Table 1: Synthesis Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 2-Ethoxy-5-fluorobenzaldehyde + Ammonia | Reductive amination with sodium borohydride or hydrogen |
| 2 | Catalysts (e.g., metal catalysts) | Optimized for yield and purity |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the ethoxy and fluorine groups enhances its binding affinity and specificity, enabling it to form hydrogen bonds with target molecules. This interaction facilitates various biological effects that are currently under investigation.
3.1 Antitumor Activity
Recent studies have explored the antitumor potential of this compound in cancer cell lines. For instance, it has been tested in combination with established chemotherapeutic agents like 5-fluorouracil (FUra). The compound has shown promise in enhancing the cytotoxic effects of FUra on human colon carcinoma cells by increasing the levels of active metabolites that inhibit thymidylate synthase, a key enzyme involved in DNA synthesis .
3.2 Neuropharmacological Effects
Research indicates that this compound may also exhibit neuropharmacological properties. Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders. Studies have indicated that modifications in the fluorine position can lead to significant changes in receptor binding profiles, affecting serotonin uptake inhibition .
4. Case Studies
Several case studies highlight the biological relevance of this compound:
- Study on Antitumor Efficacy : A study demonstrated that when combined with IFN-alpha, this compound significantly reduced tumor size in xenograft models compared to controls, indicating a synergistic effect when used alongside traditional treatments .
- Neuropharmacological Assessment : Another research effort evaluated its effects on neurotransmitter systems, revealing enhanced serotonin receptor activity which could be beneficial for mood disorders .
5. Comparison with Similar Compounds
Comparative analysis with similar compounds reveals unique aspects of this compound:
Table 2: Comparison with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| (2-Ethoxyphenyl)methanamine | Lacks fluorine; less potent | Minimal antitumor activity |
| (2-Fluorophenyl)methanamine | Fluorine at para position; moderate activity | Moderate neuropharmacological effects |
| (2-Methoxy-5-fluorophenyl)methanamine | Similar structure; varied activity | Potentially lower antitumor efficacy |
6. Conclusion
This compound is a compound of significant interest due to its diverse biological activities, particularly in cancer treatment and neuropharmacology. Ongoing research aims to elucidate its mechanisms further and explore its potential therapeutic applications. The combination of its unique structural features and demonstrated efficacy underscores its importance as a candidate for future drug development.
Q & A
Q. What are the optimal synthetic routes for (2-Ethoxy-5-fluorophenyl)methanamine, and how do reaction conditions influence yield?
The synthesis of aryl methanamines typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For analogs like bromo-trifluoromethylphenyl methanamine, a common approach includes:
- Step 1 : Halogenation or alkoxylation of the aromatic ring (e.g., introducing ethoxy/fluoro groups via electrophilic substitution).
- Step 2 : Reductive amination of the intermediate aldehyde/ketone using agents like sodium cyanoborohydride . Key parameters affecting yield include solvent choice (e.g., methyl tert-butyl ether for phase separation), temperature control (0–25°C), and stoichiometric ratios of reagents like sodium hydroxide .
Q. How can researchers validate the purity and structural integrity of this compound?
Analytical methods include:
- NMR spectroscopy : Compare observed peaks with predicted shifts (e.g., δ ~3.7 ppm for ethoxy protons, δ ~6.5–7.5 ppm for aromatic protons).
- Mass spectrometry : Confirm molecular weight (e.g., theoretical m/z ~183.2 for C₉H₁₂FNO) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% for research-grade material) .
Q. What safety protocols are critical when handling this compound?
Based on structurally similar amines:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .
Advanced Research Questions
Q. How does the electronic effect of the ethoxy and fluoro substituents influence the reactivity of this compound in drug design?
- Fluorine’s role : Enhances metabolic stability and lipophilicity via C–F bond strength and electron-withdrawing effects.
- Ethoxy group : Provides steric bulk and modulates π-π stacking interactions in receptor binding . Computational modeling (e.g., DFT calculations) can predict charge distribution and binding affinities to biological targets like GPCRs .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?
- Variable-temperature NMR : Resolve dynamic effects causing unexpected splitting.
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to confirm coupling constants.
- X-ray crystallography : Validate spatial arrangement of substituents if crystals are obtainable .
Q. How can researchers optimize catalytic systems for enantioselective synthesis of chiral analogs?
- Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of imine intermediates.
- Solvent optimization : Polar aprotic solvents (e.g., THF) improve catalyst stability and enantiomeric excess (ee >90%) .
Data Contradiction and Mechanistic Analysis
Q. Why might GC-MS data show impurities despite high HPLC purity for this compound?
- Volatile byproducts : GC-MS may detect low-molecular-weight impurities (e.g., residual solvents) not retained in HPLC.
- Degradation : Thermal instability in GC inlet (e.g., decomposition at >200°C) generates artifacts. Confirm via TGA/DSC analysis .
Q. How do conflicting bioactivity results arise in SAR studies of this compound, and how can they be addressed?
- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times.
- Metabolic interference : Test stability in liver microsomes to identify rapid degradation pathways .
Applications in Scientific Research
Q. What role does this compound play in designing positron emission tomography (PET) tracers?
Q. How is this compound utilized in studying enzyme inhibition mechanisms?
- Kinetic assays : Measure IC₅₀ values against serine hydrolases using fluorogenic substrates.
- Docking studies : Map interactions with catalytic triads (e.g., in cholinesterases) using AutoDock Vina .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
